![molecular formula C25H18ClFN2O5 B2666145 methyl 4-[2-(4-chlorophenyl)-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate CAS No. 393130-92-2](/img/structure/B2666145.png)

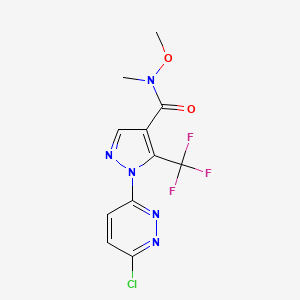

methyl 4-[2-(4-chlorophenyl)-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule with multiple functional groups, including a pyrrolo[3,4-d]isoxazole ring, a benzoate ester, and chloro- and fluoro-substituted phenyl rings. These functional groups suggest that the compound could have interesting chemical and biological properties .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, and the halogen-substituted phenyl rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the ester could impact its solubility, and the aromatic rings could contribute to its stability .Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of complex molecules, including those similar to methyl 4-[2-(4-chlorophenyl)-3-(4-fluorophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate, provide insights into their potential applications in scientific research. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized compounds with structural similarities, showcasing their potential in crystallization and molecular structure studies. Their work emphasizes the role of these compounds in understanding molecular conformation and planarity, critical for developing materials with specific optical and chemical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Electronics and Photoluminescence

Compounds with similar structural frameworks have been explored for their mesomorphic and photoluminescent properties. Milewska et al. (2015) and Han et al. (2010) studied novel chiral benzoates and fluorobenzoates, alongside 1,3,4-oxadiazole derivatives, for their potential in molecular electronics and photoluminescent materials. Their research points towards the application of these compounds in developing advanced materials for electronic and photonic devices, highlighting the direct SmCA*-Iso phase transition and strong blue fluorescence emission as key characteristics for such applications (Milewska et al., 2015); (Han et al., 2010).

Crystallography and Drug Design

The detailed crystallography of compounds provides foundational knowledge for drug design and other scientific applications. For example, the research by Li et al. (2005) on trifluoromethyl-substituted compounds elucidates their crystal structures, offering valuable data for understanding molecular interactions and designing new molecules with desired biological activities (Li et al., 2005).

Environmental and Chemical Sensing

The unique properties of these compounds extend to environmental sensing and molecular recognition. Studies have shown their potential in detecting specific ions or molecules, underscoring the versatility of these compounds in chemical sensing and environmental monitoring applications. For instance, the work by Ma et al. (2013) on chemosensors for fluoride ions indicates the role of these compounds in developing sensitive and selective sensors for environmental pollutants (Ma et al., 2013).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

methyl 4-[2-(4-chlorophenyl)-3-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClFN2O5/c1-33-25(32)15-4-10-18(11-5-15)28-23(30)20-21(14-2-8-17(27)9-3-14)29(34-22(20)24(28)31)19-12-6-16(26)7-13-19/h2-13,20-22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVKUCLVLAUIQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClFN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(1-Ethylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride](/img/structure/B2666063.png)

![1-(3-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2666064.png)

![5-methyl-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2666066.png)

![2-(2,4-dichlorophenoxy)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2666067.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2666068.png)

![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2666073.png)

![N,N-dimethyl-2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2666082.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2666083.png)

![6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2666085.png)